![molecular formula C9H9Cl2N3O B2951859 [5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine CAS No. 954229-47-1](/img/structure/B2951859.png)
[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine, also known as 5-Chloro-1,2,4-oxadiazol-3-ylmethylamine, is an organic compound derived from oxadiazole. It is a synthetic compound with a wide range of applications in the scientific research field. It is a derivative of oxadiazoles, which are heterocyclic compounds containing three nitrogen atoms and two oxygen atoms. This compound has been used in a variety of scientific research applications, such as drug synthesis, enzyme inhibition, and catalysis.
Aplicaciones Científicas De Investigación
5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine has a wide range of scientific research applications. It has been used in the synthesis of a variety of drugs, such as the anticonvulsant lamotrigine and the anti-inflammatory drug naproxen. It has also been used in the synthesis of a variety of enzymes, such as the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. Additionally, it has been used as a catalyst in organic synthesis reactions, such as the synthesis of pyridine derivatives.
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The interaction could involve binding to the receptor sites, leading to activation or inhibition of the receptor’s function .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, are known to influence a variety of biochemical pathways . These pathways could include those involved in the aforementioned biological activities.
Pharmacokinetics
The pharmacokinetics of a drug determines the onset, duration, and intensity of its effect . Understanding these properties is crucial for predicting the drug’s bioavailability and its overall impact on the body .
Result of Action
Based on the biological activities associated with similar compounds, it can be inferred that the compound may have significant effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine. These factors could include physical environment (such as housing quality, air quality, water quality, noise pollution, and access to green spaces), social environment (such as community support, social inequality, educational opportunities, and crime and safety), economic environment (such as employment status, poverty, and access to services), cultural environment (such as cultural beliefs and practices, language barriers, and discrimination), and technological environment (such as access to healthcare technology) .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine in laboratory experiments has several advantages and limitations. One of the main advantages is that it is a relatively inexpensive compound that is readily available. Additionally, it is a versatile compound that can be used in a variety of scientific research applications. However, it is important to note that the compound can be toxic if not handled properly. Therefore, it is important to use appropriate safety precautions when handling the compound.
Direcciones Futuras
There are a variety of potential future directions for the use of 5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine. One potential direction is the development of new drugs and enzymes using the compound as a starting material. Additionally, the compound could be used in the development of new catalysts for organic synthesis reactions. Furthermore, the compound could be used to study the biochemical and physiological effects of various compounds in the body. Finally, the compound could be used to study the potential therapeutic effects of various compounds in the body.
Métodos De Síntesis
The synthesis of 5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine can be achieved through a variety of methods. One of the most common methods is the reaction of 3-chloro-4-nitrobenzene with ethylenediamine in the presence of a base. This reaction produces a mixture of the desired compound and its nitro-derivative. The nitro-derivative can be separated from the desired compound by recrystallization. Other methods of synthesis include the oxidation of 3-chlorobenzaldehyde with potassium permanganate and the reaction of 3-chlorobenzaldehyde with ethylenediamine or hydrazine.
Propiedades
IUPAC Name |
[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c10-7-3-1-2-6(4-7)9-12-8(5-11)13-14-9/h1-4H,5,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICKOFYWKZXTJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=NO2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2951776.png)
![N-(sec-butyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2951777.png)
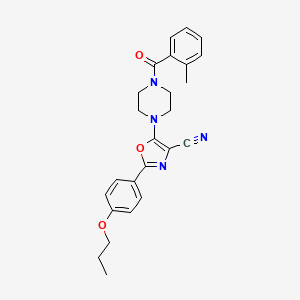
![3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(2-fluorophenyl)methyl]propanamide](/img/structure/B2951781.png)
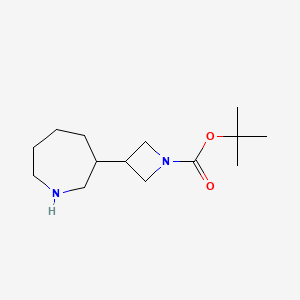
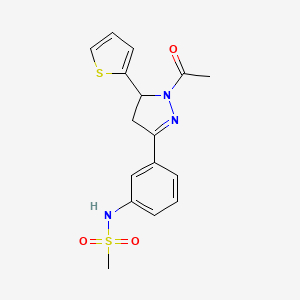
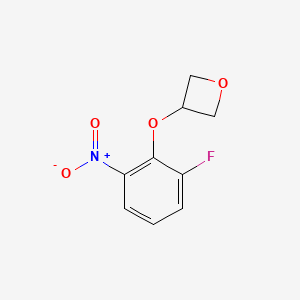

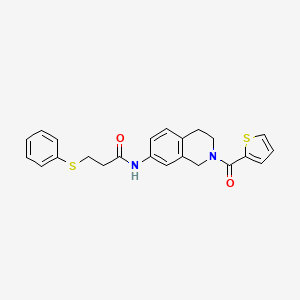
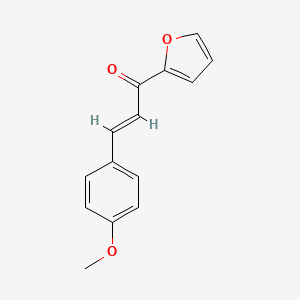
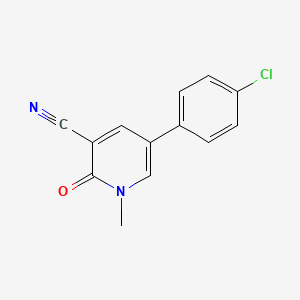
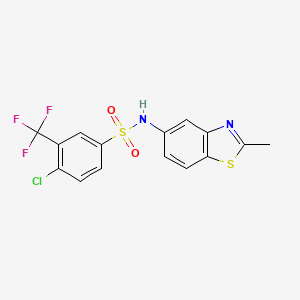
![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(pyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B2951797.png)
